2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-3-2-5(10)4-6(7)11-8(12)9/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJPYNTLJOJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272588 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-74-3 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Strategies
Classical and Contemporary Synthetic Routes for Benzimidazoles and Related Structures
The formation of the benzimidazole (B57391) ring is the foundational step in the synthesis. A variety of methods have been developed, ranging from traditional condensation reactions to modern catalyzed processes.
Cyclocondensation is the most common strategy for constructing the benzimidazole core. This approach typically involves the reaction of an o-phenylenediamine (B120857) with a one-carbon synthon, such as an aldehyde, a carboxylic acid, or a derivative thereof. enpress-publisher.comnih.govmdpi.com The Phillips synthesis, a classical method, involves the condensation of o-phenylenediamine with a carboxylic acid under heating, often in the presence of an acid catalyst like hydrochloric acid. organic-chemistry.org
Modern variations of this approach employ a wide range of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. nih.gov For instance, heterogeneous catalysts, such as supported gold nanoparticles, can promote the condensation of o-phenylenediamines with aldehydes under ambient conditions. mdpi.com Other methods utilize microwave irradiation to accelerate the reaction, often leading to higher yields and cleaner product formation in significantly less time than conventional heating. organic-chemistry.org The choice of the C1 synthon is critical; for example, condensation with urea (B33335) leads to the formation of a benzimidazol-2-one (B1210169), a key intermediate for subsequent halogenation at the C2 position. derpharmachemica.com
Table 1: Comparison of Selected Cyclocondensation Methods for Benzimidazole Synthesis
| C1 Synthon | Catalyst / Conditions | Key Advantages |
|---|---|---|
| Aldehydes | Supported Gold Nanoparticles (Au/TiO₂) | Ambient temperature, high yields, reusable catalyst. mdpi.com |
| Aldehydes | H₂O₂ / HCl | Room temperature, short reaction times, excellent yields. organic-chemistry.org |
| Carboxylic Acids | 4M HCl (Phillips Method) | Classical, well-established method. |
| Formamides | Zinc catalyst, PMHS | Good yields for benzimidazoles, benzoxazoles, and benzothiazoles. organic-chemistry.org |
Functional group interconversion (FGI) is a crucial strategy for modifying a pre-formed benzimidazole scaffold to introduce desired substituents that may not be compatible with the initial ring-forming conditions. chem-soc.si A prominent example directly relevant to the synthesis of the target molecule is the reduction of a nitro group to an amine. The synthesis often begins with a nitro-substituted o-phenylenediamine to form a nitrobenzimidazole. The nitro group can then be cleanly reduced to the corresponding amino group in a late-stage step using various reagents, such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with H₂ gas over a metal catalyst like palladium or platinum. chem-soc.si This approach avoids issues related to the high reactivity of the amino group during the initial cyclization and subsequent halogenation or alkylation steps.
Targeted Synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine Core
The specific synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of each substituent. A plausible synthetic route involves the initial formation of a 5-nitrobenzimidazole (B188599) precursor, followed by chlorination, N-methylation, and final reduction of the nitro group.
Halogenation: Introducing a chlorine atom at the C2 position is typically achieved by starting with a benzimidazol-2-one precursor. This intermediate can be synthesized via the cyclocondensation of the appropriately substituted o-phenylenediamine with urea. derpharmachemica.com The hydroxyl group of the benzimidazol-2-one tautomer can then be converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of phenol (B47542) or hydrochloric acid. derpharmachemica.comprepchem.com This reaction transforms the stable 2-one into the more reactive 2-chloro derivative, which is a versatile handle for further functionalization.
N-Alkylation: The subsequent introduction of the methyl group onto one of the imidazole (B134444) nitrogens is a critical step. Alkylation of an unsymmetrically substituted benzimidazole can lead to a mixture of two regioisomers (N1 and N3). The reaction of 2-chlorobenzimidazole (B1347102) with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) (DMS) in the presence of a base (e.g., K₂CO₃, KOH) can yield N-alkylated products. derpharmachemica.com Achieving regioselectivity for the desired N1 isomer can be challenging and may depend on steric hindrance, electronic effects of the substituents on the benzene (B151609) ring, and the specific reaction conditions used. nih.govacs.org Green synthetic approaches, such as performing the alkylation by grinding the reactants or using solvents like PEG-600, have also been developed for N-alkylation of 2-chlorobenzimidazoles. derpharmachemica.com
Table 2: Selected Conditions for N-Alkylation of Benzimidazoles
| Alkylating Agent | Base / Solvent | Conditions | Reference |
|---|---|---|---|
| Methyl Iodide | KOH / Acetone | Room Temperature, 2 hr | derpharmachemica.com |
| Dimethyl Sulfate (DMS) | K₂CO₃ / Grinding | Room Temperature | derpharmachemica.com |
| Dimethyl Sulfate (DMS) | PEG-600 | 100°C, 3 hr | derpharmachemica.com |
The final step in constructing the target molecule is the introduction of the amino group at the C5 position. As discussed under functional group interconversion strategies, the most reliable method is the reduction of a 5-nitrobenzimidazole intermediate. chem-soc.si This strategy ensures that the highly nucleophilic amine is protected as a nitro group throughout the preceding synthesis steps. The reduction of the nitro group is a high-yielding and well-established transformation.
Alternative, more direct amination strategies exist but are less commonly applied for this specific transformation. These can include electrophilic amination, where a C-H bond is directly converted to a C-N bond. For example, chiral benzimidazole derivatives have been used as organocatalysts in the asymmetric electrophilic amination of other substrates. nih.gov Copper-catalyzed C-H amination has also been reported as a method for forming new C-N bonds on heterocyclic scaffolds. rsc.org However, for the synthesis of this compound, the reduction of the corresponding nitro-precursor remains the most practical and widely used approach.
Advanced Synthetic Techniques and Process Development
While classical methods provide reliable pathways to benzimidazole derivatives, modern synthetic chemistry offers advanced techniques that can improve efficiency, sustainability, and access to novel analogs. Transition metal-catalyzed cross-dehydrogenative coupling reactions, for example, allow for the formation of C-N bonds under oxidative conditions, providing new routes to substituted benzimidazoles. nih.gov
Electrochemical synthesis is another emerging technique that offers a green alternative to traditional methods. acs.org By using electricity to drive reactions, it can avoid the need for stoichiometric chemical oxidants or reductants. For instance, 1,2-disubstituted benzimidazoles have been synthesized via an electrochemical oxidative dehydrogenation to form the key C-N bond under mild, metal-free conditions. acs.org Furthermore, biocatalytic methods using engineered enzymes are being developed for highly selective reactions, such as the regioselective N-methylation of functionalized benzimidazoles, which can overcome the challenge of obtaining a single regioisomer in chemical alkylations. researchgate.net These advanced techniques represent the future of process development for the synthesis of complex heterocyclic molecules.
Catalytic Synthesis Approaches
The use of catalysts is fundamental in modern organic synthesis for enhancing reaction rates and enabling transformations under milder conditions. Various catalytic systems have been developed for the synthesis of benzimidazole derivatives, which are applicable to the formation of substituted structures like this compound. These approaches often involve the condensation of o-phenylenediamines with aldehydes or other carbonyl compounds.
Metal-based catalysts are prominent in this field. For instance, copper-catalyzed three-component coupling reactions provide a route to 1,2-substituted benzimidazoles. rsc.org Similarly, cobalt complexes have been utilized to catalyze the dehydrogenative coupling of aromatic diamines with primary alcohols, yielding 2-substituted benzimidazoles. rsc.org Lewis acids such as Erbium triflate (Er(OTf)₃) have been shown to be effective, particularly under microwave irradiation, for the rapid and high-yield synthesis of 1,2-disubstituted benzimidazoles in solvent-free conditions. mdpi.commdpi.com
Nanocatalysts also represent a significant advancement, offering high surface area and reusability. Systems like TiO₂ P25 nanoparticles have been used for the solvent-free synthesis of 2-substituted benzimidazoles. nih.gov Other heterogeneous catalysts, including ZrO₂–Al₂O₃ solid acids and various nano-magnetic particles, have demonstrated high efficacy and recyclability in the synthesis of these compounds. nih.govichem.md
The table below summarizes various catalytic approaches relevant to the synthesis of substituted benzimidazoles.
| Catalyst Type | Specific Catalyst Example | Reactants | Key Features |
| Lewis Acid | Er(OTf)₃ | o-phenylenediamine, Aldehydes | High yields (91-99%), fast reaction times (5 min), solvent-free, microwave-assisted. mdpi.com |
| Transition Metal | Copper Salts | N-substituted o-phenylenediamines, Sulfonyl azides, Terminal alkynes | Forms 1,2-substituted benzimidazoles via a three-component coupling reaction. rsc.org |
| Transition Metal | Cobalt(II) Complex | Aromatic diamines, Primary alcohols | Dehydrogenative coupling under mild conditions, good to excellent yields. rsc.org |
| Nanocatalyst | ZnFe₂O₄ | o-phenylenediamine, Aromatic aldehydes | Recyclable, high yields (88-92%), ultrasonic irradiation. ichem.md |
| Nanocatalyst | TiO₂ P25 | 1,2-phenylenediamines, Aromatic aldehydes | Solvent-free conditions, excellent yields. nih.gov |
| Solid Acid | ZrO₂–Al₂O₃ | o-phenylenediamines, Aldehydes | Recyclable for up to five cycles, good yields. nih.gov |
| Polymeric Solid Acid | [PVP-SO₃H]HSO₄ | o-phenylenediamines, Aldehydes | Can be used in ethanol (B145695) or solvent-free, reusable. nih.gov |
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of benzimidazole synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. jrtdd.comchemmethod.com
One key strategy is the replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES). mdpi.comnih.gov Water, in particular, is an attractive medium for certain reactions, such as the K₂CO₃-mediated carbon-nitrogen cross-coupling to form the benzimidazole ring system, which proceeds without any additional catalyst. chemmethod.com The use of deep eutectic solvents, which can act as both the reaction medium and reagent, offers advantages in terms of yield and simplified work-up procedures. nih.gov
Solvent-free reaction conditions are another cornerstone of green benzimidazole synthesis. eprajournals.com These reactions, often facilitated by microwave irradiation or mechanical grinding, can significantly reduce reaction times and waste generation. mdpi.comnih.gov For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved under solvent-free, grinding conditions using p-toluenesulfonic acid as a catalyst. nih.gov The use of natural catalysts, such as those derived from lemon juice or papaya bark ash, further enhances the eco-friendly profile of these syntheses. jrtdd.com
The following table outlines several green chemistry approaches for benzimidazole synthesis.
| Green Chemistry Principle | Methodology | Catalyst/Medium | Advantages |
| Alternative Solvents | Reaction in Deep Eutectic Solvent (DES) | Choline chloride-based DES | DES acts as both solvent and reagent, providing high yields and simple work-up. nih.gov |
| Alternative Solvents | Reaction in Water | K₂CO₃ | Eliminates the need for organic solvents and additional catalysts. chemmethod.com |
| Solvent-Free Synthesis | Microwave Irradiation | Er(OTf)₃ (1 mol%) | Reduces reaction time from hours to minutes, enhances yield, avoids hazardous solvents. mdpi.commdpi.com |
| Solvent-Free Synthesis | Mechanical Grinding | p-Toluenesulfonic acid | Mild conditions, short reaction times, simple product isolation. nih.gov |
| Renewable Resources | Biomass-derived Feedstocks | Solid catalysts from natural sources | Reduces reliance on fossil fuels and minimizes waste. eprajournals.com |
| Energy Efficiency | Ultrasonic Irradiation | ZnFe₂O₄ nanocatalyst | Shorter reaction times (22-28 min), high yields, recyclable catalyst. ichem.md |
Flow Chemistry and Process Intensification Studies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for process intensification in pharmaceutical manufacturing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. omicsonline.orgmdpi.com
For benzimidazole synthesis, continuous flow processes have been developed using heterogeneous catalysts. A notable example involves using a sulfonated polystyrene resin (Amberlyst-15) as a solid acid catalyst packed into a flow reactor. This system achieves high yields (90–97%) of benzimidazole derivatives with short residence times (less than 10 minutes) and allows for excellent catalyst recyclability. omicsonline.org Such methods provide a sustainable and intensified route for manufacturing benzimidazole-based active pharmaceutical ingredients. omicsonline.org
Enzyme-electrochemical cascade reactions have also been implemented in two-step continuous flow systems for the synthesis of substituted benzimidazoles. This approach utilizes an oxidase as a biocatalyst and air as a green oxidant under mild conditions, integrating alcohol oxidation and benzimidazole formation into a single, efficient operation. vapourtec.com
Furthermore, catalytic hydrogenation of aromatic nitro compounds to form the benzimidazole ring has been successfully transferred to a continuous flow process. This transition not only enhances the space-time yield significantly (a 1200-fold increase compared to batch processing) but also mitigates safety concerns associated with the use of hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). acs.org
The table below details examples of flow chemistry applications in benzimidazole synthesis.
| Flow Chemistry Approach | Catalyst/System | Key Parameters | Outcomes & Advantages |
| Heterogeneous Catalysis | Amberlyst-15 (sulfonated resin) in a packed-bed reactor | Residence Time: <10 min; Temperature: 120°C | Yields: 90–97%; Excellent scalability and catalyst reusability (>20 cycles). omicsonline.org |
| Enzyme-Electrochemical Cascade | Oxidase biocatalyst in a two-step flow system | Mild reaction conditions | Green oxidant (air), integrated multi-step synthesis, industrially relevant. vapourtec.com |
| Catalytic Hydrogenation | 10% Pd/C in a trickle-bed reactor | Continuous hydrogen flow | Eliminated safety concerns of batch hydrogenation; 1200-fold increase in space-time yield. acs.org |
| CDI-promoted Cyclocarbonylation | N,N'-Carbonyldiimidazole (CDI) in a heated coil reactor | Residence Time: 67 min; Temperature: 210°C | Enables efficient multigram-scale preparation of key benzimidazol-2-one synthons. mdpi.com |
Iv. Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The primary amine (-NH₂) group would produce symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N stretching of the imidazole (B134444) ring is a key indicator, usually appearing in the 1615-1630 cm⁻¹ range. rrpharmacology.ru The spectrum would also show C=C stretching vibrations from the benzene (B151609) ring between 1450 and 1600 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region, while the C-Cl stretch would likely be observed in the lower frequency range of 600-800 cm⁻¹.
Raman Spectroscopy: Complementing FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds. The Raman spectrum of a related compound, 2-chlorobenzimidazole (B1347102), has been documented and provides a basis for expected signals. nih.gov Key bands would include the symmetric stretching of the aromatic rings and the C=N bond, providing a characteristic fingerprint of the heterocyclic core.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Asymmetric & Symmetric Stretch (Amine) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | FT-IR, Raman |
| C=N Stretch (Imidazole) | 1615 - 1630 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-N Stretch | 1250 - 1350 | FT-IR |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The N-methyl carbon should resonate in the 30-35 ppm range. The carbon atom at the 2-position (C2), being attached to both a chlorine and two nitrogen atoms, is expected to appear significantly downfield, likely in the 140-150 ppm range. rrpharmacology.ru Aromatic carbons will resonate between 100-145 ppm. The specific shifts are determined by the attached substituents; for example, the carbon atom bonded to the amine group (C5) will be shifted relative to the other aromatic carbons. Benzimidazoles typically show all expected signals in their ¹³C NMR spectra. arabjchem.org
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~3.7 - 4.0 (singlet) | ~30 - 35 |
| Aromatic C-H | ~6.5 - 8.0 (multiplets/doublets) | - |
| -NH₂ | Variable (broad singlet) | - |
| C2 | - | ~140 - 150 |
| C4, C6, C7 | - | ~100 - 120 |
| C3a, C7a | - | ~130 - 145 |
| C5 | - | ~135 - 145 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The benzimidazole (B57391) core is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. researchgate.net For this compound, the presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzimidazole. Typical absorption maxima for substituted benzimidazoles are observed in the 240-290 nm range. researchgate.netnih.gov The electronic properties and energy band gap can be further investigated using theoretical approaches like Time-Dependent Density Functional Theory (TD-DFT). acs.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation patterns.
The molecular formula of this compound is C₈H₈ClN₃, corresponding to a molecular weight of 181.62 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass would be measured to confirm the elemental composition.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the spectrum would display two peaks for the molecular ion: [M]⁺ at m/z ≈ 181 and [M+2]⁺ at m/z ≈ 183, with a relative intensity ratio of about 3:1.
Common fragmentation pathways for benzimidazoles include the loss of small, stable molecules or radicals. For this specific compound, potential fragment ions could result from:
Loss of a methyl radical (•CH₃) from the molecular ion.
Loss of a chlorine atom (•Cl).
Fission of the imidazole ring, leading to the loss of HCN.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of related benzimidazole structures provides a strong basis for predicting its key features. mdpi.com
X-ray analysis would confirm the connectivity of the atoms and the planarity of the bicyclic benzimidazole ring system. The analysis would also determine the orientation of the substituents. The dihedral angle between the imidazole and benzene rings would be very close to zero, indicating a nearly planar fused ring system. The conformation of the exocyclic amine group and the methyl group relative to the ring would also be precisely determined.
This technique provides precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C=N bond lengths within the imidazole ring are typically shorter than the C-N single bonds. nih.gov
Crucially, X-ray diffraction reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. The hydrogen atoms of the amine group can act as hydrogen-bond donors, while the nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen-bond acceptor. This could lead to the formation of chains or sheets in the crystal structure. Other potential interactions include π-π stacking between the aromatic rings of adjacent molecules.
V. Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Structure and Properties
Geometrical optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra.
Despite the utility of these calculations, specific studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and the calculated vibrational frequencies for 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine have not been reported in the available literature.
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Dihedral Angles (°) | Data not available |
No published data is available for the optimized geometry of this specific compound.
Table 2: Calculated Vibrational Frequencies for this compound
| Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Data not available | Data not available | Data not available |
Vibrational frequency analysis for this specific compound has not been reported in the literature.
The analysis of a molecule's electronic structure provides insights into its reactivity and chemical behavior. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
Currently, there are no specific published studies that report the HOMO-LUMO energy gap, MEP maps, or NBO analysis for this compound. Such analyses would be valuable in understanding its electronic characteristics and potential for intermolecular interactions.
Table 3: Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Specific electronic structure analysis for this compound is not available in the scientific literature.
DFT calculations are also employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra. For this compound, there is a lack of published computational studies predicting its ¹H and ¹³C NMR chemical shifts.
Table 4: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Data not available |
| ¹³C | Data not available |
No theoretical prediction of NMR spectroscopic parameters for this compound has been found in the literature.
Quantum Chemical Studies of Reactivity and Reaction Mechanisms
Quantum chemical methods are essential for investigating the reactivity of molecules and elucidating reaction mechanisms. These studies can predict reaction pathways, identify transition states, and explain the selectivity of chemical reactions.
A detailed computational investigation of the reaction pathways and transition states involving this compound would provide valuable information about its chemical transformations. However, no such studies appear to have been published.
Computational chemistry can be a predictive tool for understanding the regioselectivity and stereoselectivity of reactions. For this compound, there are currently no available computational studies that predict the selectivity of its potential reactions.
In Silico Studies of Molecular Interactions and Structural Features
Computational chemistry provides a powerful lens for examining the structural and electronic properties of molecules like this compound at an atomic level. Through in silico methods, researchers can predict molecular geometries, conformational preferences, and the relative stability of different isomeric forms, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are commonly employed to model the behavior of substituted benzimidazoles, calculating properties that are foundational to understanding their chemical reactivity and potential interactions. nih.govnih.gov
Molecular modeling of this compound typically begins with geometry optimization, a computational process to determine the most stable three-dimensional arrangement of its atoms—the structure that corresponds to a minimum on the potential energy surface. For substituted benzimidazoles, DFT calculations are frequently used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov
The core of the molecule, the benzimidazole (B57391) ring system, is inherently planar and rigid. The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the exocyclic methyl and amino groups to the ring. Conformational analysis involves mapping the energy changes as these groups rotate to identify the lowest-energy conformers. The rotation of the N1-methyl group has a relatively low energy barrier. The orientation of the C5-amino group can be more significant, as its position relative to the ring can influence the molecule's dipole moment and potential for intermolecular hydrogen bonding.
Computational studies on similar benzimidazole N-acylhydrazone derivatives have shown that compounds can exist as mixtures of conformers, such as synperiplanar and antiperiplanar forms, with the ratio depending on steric and electronic factors. tandfonline.comtandfonline.com For this compound, analysis would focus on the rotational barrier of the C-N bond of the amino group to establish the most stable orientation of the amine protons relative to the aromatic ring.
Table 1: Predicted Structural Parameters of this compound Note: The following data are representative values based on DFT calculations for similar benzimidazole structures and are presented for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-Cl | ~1.75 Å |
| Bond Length | N1-C(methyl) | ~1.47 Å |
| Bond Length | C5-N(amine) | ~1.40 Å |
| Bond Angle | C7a-N1-C2 | ~108.5° |
| Bond Angle | N1-C2-N3 | ~112.0° |
| Dihedral Angle | C4-C5-N(amine)-H | 0° / 180° (planar) |
Table 2: Illustrative Conformational Energy Profile Note: This table illustrates a hypothetical energy profile for the rotation of the C5-amino group, a typical output of conformational analysis.
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | Amino group planar with the ring (lowest energy) | 0.00 | ~98.5 |
| B | Amino group perpendicular to the ring (transition state) | +2.50 | ~1.5 |
Tautomerism is a critical consideration in the study of heterocyclic compounds like benzimidazoles. The most common form is annular prototropic tautomerism, where a proton shifts between the N1 and N3 atoms of the imidazole (B134444) ring. beilstein-journals.org However, in this compound, the presence of a methyl group covalently bonded to the N1 position precludes this type of proton transfer. nih.gov
The focus of tautomerism studies for this specific molecule therefore shifts to other possible forms, primarily the amine-imine tautomerism involving the 5-amino substituent. This equilibrium involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom (N3), resulting in a non-aromatic, quinoidal imine structure.
Computational methods are essential for evaluating the thermodynamic stability of these potential tautomers. By calculating the ground-state energies of both the amine and imine forms, researchers can predict the equilibrium constant and determine which tautomer predominates. Studies on aminobenzimidazoles have shown that the aromatic amine tautomer is generally far more stable than any potential imine forms. stuba.sk The high energetic cost of disrupting the aromaticity of the benzene (B151609) ring makes the formation of the quinoidal imine tautomer highly unfavorable. Therefore, it is predicted that this compound exists almost exclusively in the amine form under standard conditions.
Table 3: Predicted Relative Stability of Tautomers Note: The following table provides an illustrative comparison of the calculated energies for the two potential tautomeric forms.
| Tautomeric Form | Structure | Description | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|---|
| Amine (Aromatic) | ![]() | Aromatic benzimidazole ring with an exocyclic amino group. | 0.0 (Reference) | Highly Stable |
| Imine (Quinoidal) | ![]() | Non-aromatic quinoid-like ring with an exocyclic imine and an endocyclic protonated nitrogen. | > +15.0 | Highly Unstable |
Vi. Structure Activity Relationships Sar in a Chemical and Physicochemical Context
Influence of Substituents on Chemical Reactivity and Stability
The reactivity and stability of 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine are significantly influenced by the electronic and steric effects of its substituents. The benzimidazole (B57391) ring system itself is a bicyclic aromatic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings.
The chloro group at the 2-position is a key site for nucleophilic substitution reactions. This halogen atom can be displaced by various nucleophiles, such as amines or thiols, allowing for the synthesis of a wide range of derivatives. For instance, the reaction of 2-chloro-1H-benzo[d]imidazole with primary amines like 2-aminopyridine (B139424) or benzyl (B1604629) amine leads to the formation of N-substituted-1H-benzo[d]imidazol-2-amine derivatives. derpharmachemica.com
The methyl group at the 1-position of the imidazole ring enhances the molecule's lipophilicity. This substitution can also influence the metabolic stability of the compound. Studies on related benzimidazole derivatives have shown that the position of a methyl group on the benzimidazole core can significantly affect molecular recognition with biological targets. acs.org
The amine group at the 5-position is a versatile functional group that can undergo various chemical transformations. For example, the nitro group in the related compound 2-chloro-1-methyl-5-nitro-1H-benzo[d]imidazole can be reduced to form an amino group, highlighting a common synthetic route. This amino group can then serve as a handle for further functionalization.
Table 1: Influence of Substituents on Chemical Properties
| Substituent | Position | Effect on Reactivity | Effect on Stability |
|---|---|---|---|
| Chloro | 2 | Site for nucleophilic substitution | Can influence electron density of the ring |
| Methyl | 1 | Enhances lipophilicity, can influence metabolic stability | Generally increases stability |
Rational Design Principles for Chemical Modifications
The rational design of chemical modifications for this compound and related compounds is guided by the goal of optimizing their chemical and physical properties for specific applications. This often involves structure-based design, where knowledge of a biological target's binding site is used to design molecules with improved affinity and selectivity. nih.gov
One common strategy is the modification of the substituent at the 2-position. Replacing the chloro group with different functional groups can lead to derivatives with altered electronic and steric properties, which can in turn affect their binding to target proteins. For example, in the design of phosphodiesterase 8A inhibitors, derivatives of 2-chloroadenine (B193299) were synthesized to target a specific tyrosine residue in the enzyme's active site. nih.gov
Another approach involves the modification of the amine group at the 5-position. This group can be acylated, alkylated, or used to form amides, sulfonamides, or other functional groups. These modifications can introduce new interaction points for binding to a target or can alter the molecule's solubility and pharmacokinetic properties.
The methyl group at the 1-position can also be a target for modification. Replacing it with other alkyl or aryl groups can modulate the molecule's lipophilicity and steric profile. In the context of GABA-A receptor modulators, the position of a methyl group on the benzimidazole scaffold was found to be crucial for molecular recognition. acs.org
The principles of rational design often involve a combination of synthetic chemistry, computational modeling, and biological evaluation to iteratively improve the properties of the lead compound.
Correlation between Structural Features and Spectroscopic/Computational Data
Spectroscopic and computational methods provide valuable insights into the correlation between the structural features of this compound and its physicochemical properties.
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of benzimidazole derivatives provide detailed information about the chemical environment of each atom. For example, in a study of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, the chemical shifts were calculated using density functional theory (DFT) and showed good agreement with experimental values. researchgate.net The signals in the NMR spectrum of this compound would be expected to reflect the electronic effects of the chloro, methyl, and amine substituents.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. For instance, the IR spectrum of 2-chloro-1H-benzo[d]imidazole shows absorption bands corresponding to C=N, C=C, C-H, and N-H vibrations. derpharmachemica.com
Computational Data:
Density Functional Theory (DFT) Calculations: DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov These calculations can help to understand the distribution of electron density and to predict the molecule's reactivity.
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is useful for predicting how the molecule will interact with other molecules. researchgate.net
Frontier Molecular Orbitals (FMO): Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and electronic transitions. researchgate.net
Table 2: Predicted Spectroscopic and Computational Data Correlations
| Structural Feature | Expected Spectroscopic Signature | Computational Insight |
|---|---|---|
| Benzimidazole Core | Aromatic signals in 1H and 13C NMR | High degree of planarity, aromatic character |
| 2-Chloro Group | Influence on the chemical shift of adjacent carbons in 13C NMR | Electron-withdrawing effect, potential for nucleophilic attack |
| 1-Methyl Group | Singlet in the aliphatic region of the 1H NMR spectrum | Steric and electronic influence on the imidazole ring |
General Principles of Molecular Recognition and Binding Affinity from a Structural Perspective
The ability of this compound and its derivatives to interact with biological targets is governed by the principles of molecular recognition. These interactions are driven by a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The benzimidazole scaffold itself can participate in π-π stacking interactions with aromatic residues in a binding site. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H proton (if present) can act as a hydrogen bond donor.
The substituents play a crucial role in determining the specificity and affinity of binding.
The chloro group at the 2-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design.
The methyl group at the 1-position can engage in hydrophobic interactions with nonpolar regions of a binding site.
The amine group at the 5-position can act as a hydrogen bond donor and acceptor, forming key interactions with polar residues in a binding pocket.
Vii. Role As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
As a precursor, 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine has been instrumental in the synthesis of numerous complex organic molecules, many of which are investigated for their potential biological activities. The benzimidazole (B57391) core is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Detailed research has shown that the chloro group can be readily displaced by various nucleophiles, including amines, thiols, and alcohols. For instance, reaction with primary or secondary amines leads to the formation of 2-amino-1-methyl-1H-benzo[d]imidazol-5-amine derivatives. The amino group at the 5-position can then be further modified. A notable example is its use in the synthesis of dabigatran (B194492) etexilate, an anticoagulant medication. In this multi-step synthesis, the core benzimidazole structure derived from related precursors undergoes a series of transformations, highlighting the importance of this chemical class as a foundational element. google.com
The following table provides a generalized overview of the types of complex molecules that can be synthesized from this versatile precursor:
| Reactant Class | Resulting Functional Group at C2 | Potential Application Area |
| Primary/Secondary Amines | Substituted Amino Group | Medicinal Chemistry (e.g., Kinase Inhibitors) |
| Thiols | Thioether Linkage | Antiviral/Antifungal Agents |
| Alcohols/Phenols | Ether Linkage | Materials Science, Agrochemicals |
| Organometallic Reagents | Carbon-Carbon Bond Formation | Development of Novel Scaffolds |
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a strategy in chemical synthesis that aims to produce a wide range of structurally diverse molecules from a common starting material or scaffold. cam.ac.uknih.gov The structural features of this compound make it an excellent scaffold for DOS. By systematically varying the reactants that engage with its two primary reactive sites (the C2-chloro and the C5-amino groups), chemists can generate large libraries of related but structurally distinct compounds. cam.ac.uk
This approach is particularly valuable in drug discovery, where screening large and diverse chemical libraries increases the probability of identifying new lead compounds with desired biological activities. The general strategy involves a branching synthesis pathway where the initial benzimidazole scaffold is reacted with a set of building blocks at one position, and then the resulting products are further reacted with a different set of building blocks at the other position.
A hypothetical DOS library generation from this compound could be envisioned as follows:
| Step | Reaction | Diversity Input | Resulting Library Feature |
| 1 | Nucleophilic substitution at C2 | Library of various amines | Diverse substituents at the 2-position |
| 2 | Acylation of the 5-amino group | Library of various acyl chlorides | Diverse amide functionalities at the 5-position |
This two-step diversification can rapidly lead to a large matrix of compounds, each with a unique combination of substituents, thereby exploring a significant portion of chemical space around the core benzimidazole scaffold.
Building Block in Heterocyclic Chemistry
Beyond its role as a scaffold for appending substituents, this compound also serves as a fundamental building block for the construction of more complex, fused heterocyclic systems. The existing benzimidazole ring can be annulated with other rings by leveraging the reactivity of its functional groups.
For example, the amino group at the 5-position, along with an adjacent aromatic C-H bond, can participate in cyclization reactions to form new rings fused to the benzene (B151609) portion of the benzimidazole. Similarly, derivatization of the amino group to introduce a reactive chain can lead to intramolecular cyclizations involving the nitrogen atoms of the imidazole (B134444) ring.
The synthesis of fused heterocyclic systems is of great interest as it can lead to novel molecular geometries and electronic properties, which are often associated with unique biological activities. Examples of heterocyclic systems that can be conceptually derived from this building block include:
Imidazo[4,5-f]quinolines: Formed by constructing a pyridine (B92270) ring fused to the benzene part of the benzimidazole.
Benzimidazolo[5,6-e] nih.govgoogleapis.comdiazepines: Involving the formation of a seven-membered diazepine (B8756704) ring.
Tricyclic systems: Resulting from more complex multi-step reaction sequences that build additional rings onto the initial framework.
The ability to construct such diverse heterocyclic structures underscores the importance of this compound as a foundational component in the toolbox of synthetic organic chemists.
Viii. Future Research Directions and Perspectives
Emerging Methodologies for Benzimidazole (B57391) Synthesis
While traditional methods for benzimidazole synthesis, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids, are well-established, the field is rapidly evolving towards more efficient, sustainable, and versatile strategies. rsc.orgarabjchem.orgsemanticscholar.org Future synthesis of derivatives of 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine and related structures will likely leverage these emerging methodologies.
One significant trend is the adoption of "green chemistry" principles, focusing on solvent-free conditions, microwave irradiation, and the use of recyclable catalysts. benthamdirect.comrasayanjournal.co.in Nanomaterial-based catalysts, including zinc oxide (ZnO-NPs) and iron oxide (nano-Fe₂O₃), have demonstrated high efficacy in promoting the condensation reaction between o-phenylenediamines and aldehydes under milder conditions and with shorter reaction times. rsc.orgsemanticscholar.org These methods offer advantages such as high product yields, simple purification, and scalability. rsc.org
Table 1: Comparison of Catalysts in Modern Benzimidazole Synthesis
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
|---|---|---|---|
| Nanomaterials | ZnO-NPs, nano-Fe₂O₃, Co@Fe₂O₄ | High efficiency, recyclability, mild/solvent-free conditions | rsc.org, arabjchem.org, semanticscholar.org |
| Metal Catalysts | VOSO₄, TiCl₃OTf, MgCl₂·6H₂O | High yields, broad substrate scope, mild conditions | rsc.org |
| Green Solvents | Deep Eutectic Solvents (DES) | Environmentally benign, recyclable | arabjchem.org |
Advanced Spectroscopic and Computational Approaches
The structural elucidation and prediction of properties for benzimidazole derivatives are increasingly reliant on a synergy between advanced spectroscopic techniques and computational chemistry. For a molecule like this compound, these tools are invaluable for understanding its electronic structure, reactivity, and potential interactions.
Spectroscopic Analysis: While standard techniques like ¹H and ¹³C NMR and IR spectroscopy provide fundamental structural confirmation, more advanced methods can offer deeper insights. nih.govrrpharmacology.ru Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals, especially for more complex derivatives synthesized from the parent amine. High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. researchgate.net Fluorescence spectroscopy is another powerful tool, as many benzimidazole derivatives are known to be fluorescent, a property that can be exploited in materials science. nih.gov
Computational Approaches: Density Functional Theory (DFT) has become a cornerstone for studying benzimidazole derivatives. nih.govnih.gov DFT calculations can be used to:
Optimize the ground-state molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography). nih.govresearchgate.net
Predict vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental spectra. researchgate.netnih.gov
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer characteristics, electronic transitions (UV-Vis spectra), and reactivity. researchgate.net
Calculate the Molecular Electrostatic Potential (MEP) surface to identify sites susceptible to electrophilic and nucleophilic attack, thus predicting molecular reactivity. mdpi.com
Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra and understanding the optical properties of these compounds. nih.govresearchgate.net Molecular docking studies, another computational tool, can predict the binding interactions of benzimidazole derivatives with biological targets, which, while outside the direct scope of this article, highlights the power of these predictive methods. rasayanjournal.co.inmdpi.com The combination of these advanced methods will be essential for the rational design of new molecules based on the this compound scaffold.
Unexplored Reactivity Profiles and Novel Transformations
The reactivity of this compound is dictated by three primary functional sites: the chloro group at the C2 position, the amino group at the C5 position, and the benzimidazole ring system itself.
The 2-chloro substituent is a key handle for nucleophilic substitution reactions. This position is electron-deficient and prone to attack by a wide range of nucleophiles. While reactions with simple nucleophiles are known, future research could explore more complex and novel transformations. rsc.orgrsc.org This includes cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, thereby linking the benzimidazole core to other aromatic, heteroaromatic, or aliphatic fragments. Such reactions would vastly expand the library of accessible derivatives. The reactivity of 2-chlorobenzimidazoles can be enhanced by forming the corresponding benzimidazolium salts, which have been shown to react more quickly with nucleophiles like thiophenol. rsc.org
The 5-amino group offers another site for chemical modification. Standard transformations such as acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and reductive amination can be employed to introduce diverse functionalities. These modifications can be used to tune the electronic properties of the molecule or to provide a point of attachment for polymerization or grafting onto surfaces.
Combining the reactivity of both the 2-chloro and 5-amino groups offers a pathway to complex, multifunctional molecules. For example, a selective substitution at the C2 position followed by a different transformation at the C5-amine could lead to highly tailored structures for specific applications. The interplay between the electronic nature of the substituent at C2 and the reactivity of the amine at C5 is an area ripe for investigation.
Applications in Advanced Chemical Material Design
The benzimidazole core is a robust, thermally stable, and electron-rich heterocyclic system, making it an excellent building block for advanced materials. nbinno.com The specific structure of this compound provides multiple handles for incorporation into larger macromolecular structures.
Organic Electronics: Benzimidazole derivatives are known for their electron-transporting capabilities and are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com The this compound scaffold could be functionalized through cross-coupling at the 2-position and polymerization or derivatization at the 5-amino position to create novel conjugated polymers or small molecules for use in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Fluorescent Sensors: The inherent fluorescence of many benzimidazole compounds can be modulated by the introduction of specific functional groups. nih.gov By reacting the 5-amino group with moieties that can bind to specific analytes (e.g., metal ions, anions, or biomolecules), it is possible to design novel chemosensors. researchgate.net Upon binding, a change in the fluorescence (quenching or enhancement) could provide a detectable signal.
Corrosion Inhibitors: Benzimidazoles have been investigated as corrosion inhibitors for metals, a property attributed to their ability to adsorb onto the metal surface through the nitrogen atoms and π-electrons of the aromatic system. nih.gov Derivatives of this compound could be synthesized and evaluated for this purpose, with the functional groups tailored to enhance surface adhesion and protective film formation.
High-Performance Polymers: The thermal stability of the benzimidazole ring makes it a candidate for incorporation into high-performance polymers like polybenzimidazoles (PBIs). The diamine functionality, which could be introduced via the existing 5-amino group and another group added at the 2-position, would allow this molecule to act as a monomer in polycondensation reactions, potentially leading to new materials with superior thermal and chemical resistance.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of 4-chloro-1,2-diaminobenzene derivatives with methyl isocyanates or via nucleophilic substitution on pre-formed benzimidazole scaffolds. Key steps include:
- Cyclization : Use of acetic acid or polyphosphoric acid under reflux (110–130°C) for 6–12 hours to form the benzimidazole core .
- Chlorination : Introduction of the chloro group via POCl₃ or SOCl₂ at 60–80°C .
- Methylation : Alkylation with methyl iodide in DMF using NaH as a base (yield: 65–80%) .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at position 1, chloro at position 2). Look for characteristic aromatic proton shifts (δ 6.8–7.5 ppm) and methyl group singlet (~δ 3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: 197.06 for C₈H₈ClN₃) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable (SHELX software recommended for refinement) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) .
- Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence polarization or SPR (surface plasmon resonance) .
- Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the electronic environment of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT for structure solution and SHELXL for refinement .
- Electron Density Maps : Analyze residual density near the chloro group to assess positional disorder or solvent interactions.
- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C–H···Cl contacts) to explain packing motifs .
Q. What strategies address contradictory SAR (Structure-Activity Relationship) data for benzimidazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from independent studies (e.g., anti-inflammatory vs. anticancer assays) to identify confounding variables (e.g., assay conditions, cell lines) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., μ-opioid receptor) to reconcile discrepancies in binding affinities .
- QSAR Modeling : Use descriptors like ClogP and polar surface area to correlate substituent effects with activity trends .
Q. How can researchers develop a validated HPLC method for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- Column Selection : C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .
- Mobile Phase : Gradient of acetonitrile (20–80%) and 0.1% trifluoroacetic acid in water over 30 minutes.
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .
Q. What experimental approaches can elucidate the mechanism of action in opioid receptor modulation?
- Methodological Answer :
- Radioligand Binding Assays : Compete with [³H]-DAMGO for μ-opioid receptor binding (Ki determination) .
- cAMP Inhibition : Measure forskolin-stimulated cAMP levels in CHO-K1 cells expressing recombinant receptors .
- In vivo Models : Assess analgesic efficacy in tail-flick or hot-plate tests (dose range: 1–10 mg/kg, i.p.) .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between academic studies be addressed?
- Methodological Answer :
- Replicate Experiments : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls .
- Synchrotron XRD : Verify compound identity in disputed studies to rule out degradation or polymorphism .
- Dose-Response Reassessment : Test overlapping concentration ranges (e.g., 1–100 µM) to identify threshold effects .
Q. What causes variability in synthetic yields of this compound, and how can reproducibility be improved?
- Methodological Answer :
- Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios .
- Moisture Control : Ensure anhydrous conditions for methylation steps (NaH is moisture-sensitive) .
- In-line Analytics : Implement FTIR or ReactIR to monitor intermediate formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


